molecular formula C9H5BrFNO B14038800 2-(2-Bromo-3-fluorophenyl)oxazole

2-(2-Bromo-3-fluorophenyl)oxazole

Cat. No.: B14038800
M. Wt: 242.04 g/mol
InChI Key: RPYLSKLZIHEIAI-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-fluorophenyl)oxazole is a halogenated oxazole derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 3-position of the phenyl ring attached to the oxazole core. Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen, widely studied for their electronic properties, stability, and applications in pharmaceuticals and materials science . The combination of bromine (electron-withdrawing, bulky) and fluorine (high electronegativity) in the ortho and meta positions, respectively, likely imparts unique steric and electronic effects compared to singly substituted analogs.

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrFNO/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-5H

InChI Key

RPYLSKLZIHEIAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C2=NC=CO2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 2-bromo-3-fluoroacetophenone or related α-bromo ketones bearing the fluorine substituent on the aromatic ring. The key intermediate is often an α-bromo ketone that undergoes cyclization with a nitrogen source to form the oxazole ring.

Stepwise Preparation Process (Based on Patent CN1865249A and Related Literature)

  • Step 1: Preparation of α-bromo ketone intermediate

    For example, 1-(4-fluorophenyl)-2-bromo-2-(3-fluorophenyl)ethanone was prepared by bromination of the corresponding ketone using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator in tetracol phenixin solvent at reflux for 3 hours. After workup, the brominated ketone was isolated with a melting point of 100-101 °C.

  • Step 2: Cyclization to oxazole

    The α-bromo ketone reacts with formamide or an amide derivative under heating (often around 150 °C) to induce cyclization, forming the oxazole ring. This step involves nucleophilic attack by the amide nitrogen on the carbonyl carbon, followed by ring closure and dehydration.

  • Step 3: Purification and characterization

    The product is purified by recrystallization or chromatography. Characterization by ^1H NMR shows characteristic chemical shifts for the oxazole proton and aromatic protons, confirming the formation of the oxazole ring.

Alternative and Modern Synthetic Approaches

Suzuki Cross-Coupling for Functionalization

Post-oxazole formation, selective bromination at the 5-position of oxazole derivatives can be achieved using N-bromosuccinimide, followed by Suzuki cross-coupling with arylboronic acids to introduce various substituents. This strategy allows for late-stage diversification of the oxazole ring, which could be adapted to prepare this compound analogs.

Data Table of Key Preparation Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination of α-ketone N-bromosuccinimide, benzoyl peroxide, reflux 3 h ~85-90 Radical bromination to form α-bromo ketone
2 Cyclization to oxazole Formamide or amide, heat ~150 °C 50-60 Robinson-Gabriel type cyclodehydration
3 Purification Recrystallization, chromatography Characterization by ^1H NMR, melting point
4 Optional bromination (5-position) N-bromosuccinimide in CHCl_3 70-80 For further functionalization via cross-coupling

Mechanistic Insights

  • The bromination step proceeds via a radical mechanism initiated by benzoyl peroxide, selectively brominating the α-position of the ketone.
  • The cyclization involves nucleophilic attack of the amide nitrogen on the α-bromo ketone carbonyl, followed by ring closure and dehydration to form the oxazole ring.
  • In metal-catalyzed cycloisomerization, Lewis acid activation of the alkyne and carbonyl groups facilitates regioselective 5-exo-dig cyclization to form oxazoline intermediates, which then convert to oxazoles.

Summary and Research Discoveries

  • The preparation of this compound primarily relies on the bromination of fluorinated acetophenone derivatives followed by cyclization with amides.
  • Classical methods such as Robinson-Gabriel synthesis remain relevant, but modern catalytic methods offer greener, more efficient alternatives.
  • Bromination using N-bromosuccinimide is a key step for introducing the bromine atom selectively.
  • The oxazole ring formation can be confirmed by characteristic ^1H NMR signals and melting points.
  • Recent studies highlight the potential for tandem cycloisomerization and cross-coupling reactions to diversify oxazole derivatives, which could be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

2-(2-Bromophenyl)-5-phenyloxazole (4b)
  • Synthesis: Synthesized via cyclization of α-(2-bromobenzamido)-acetophenone with a yield of 62% .
2-(4-Bromophenyl)-5-phenyloxazole (4b)
  • Structure : Bromine at the 4-position (para) of the phenyl ring.
  • Synthesis : Similar cyclization method, yielding 62% .
  • Comparison : The para-bromo substitution allows for greater resonance stabilization compared to ortho-substituted analogs, possibly enhancing thermal stability.
2-(2-Fluorophenyl)-5-phenyloxazole
  • Structure : Fluorine at the 2-position of the phenyl ring.
  • Source : Available commercially (City Chemical LLC) as a high-purity compound .
  • Comparison : Fluorine’s smaller size and higher electronegativity reduce steric hindrance compared to bromine, favoring π-π stacking interactions in material science applications.
5-(4-Bromo-2,3-dimethylphenyl)oxazole
  • Structure : Bromine at the 4-position with additional methyl groups at 2 and 3 positions.
  • Properties : Methyl groups introduce steric bulk, which may hinder crystallization or solubility compared to the target compound’s halogen-only substitution .

Electronic and Reactivity Trends

  • Electron-Withdrawing Effects :
    • Bromine (σₚ = +0.26) and fluorine (σₚ = +0.06) are both electron-withdrawing, but bromine’s larger polarizability enhances inductive effects. The combined 2-bromo-3-fluoro substitution likely creates a polarized aryl ring, increasing the oxazole’s acidity at the 4- and 5-positions .
  • Reactivity in Cross-Coupling :
    • Bromine’s position at the ortho site may hinder Suzuki-Miyaura coupling compared to para-substituted analogs, where steric effects are minimized. Fluorine’s presence could stabilize intermediates via resonance .

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